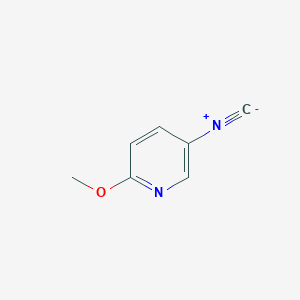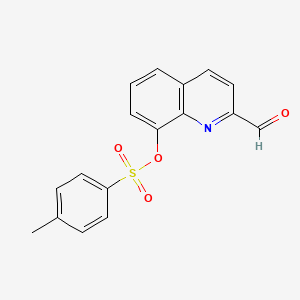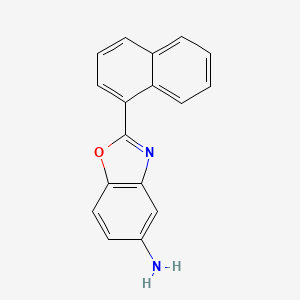
4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazoles are five-membered rings with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazoles are generally synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a 5-membered oxazole ring attached to a 3-chlorophenyl group at the 4-position and a methyl group at the 3-position .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions. They can undergo electrophilic and nucleophilic substitution reactions, ring-opening reactions, and more .Mecanismo De Acción
The mechanism of action of 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine involves its binding to the NMDA receptor, which leads to the inhibition of glutamate transmission. This results in the suppression of excitatory neurotransmission, leading to a dissociative and anesthetic effect. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine have been extensively studied in scientific research. It has been found to have a potent analgesic effect, and it has been used in animal models to study pain perception. It has also been found to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine in lab experiments include its high potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its high potency also poses a risk of toxicity, and caution must be exercised when handling and administering this compound.
Direcciones Futuras
There are several future directions for research on 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand its mechanism of action and its effects on the brain. Additionally, the development of safer and more selective analogs of this compound may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine involves the reaction of 3-chlorophenylacetonitrile with methylamine and sodium borohydride. This reaction results in the formation of the intermediate 3-chlorophenyl-3-methylamino-1-propanol, which is then cyclized with oxalyl chloride to produce 3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
3-MeO-4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYVCHIGUSBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)



![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2624821.png)


![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2624827.png)
![4-chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2624830.png)
![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2624831.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2624835.png)
